molecular formula C25H30N4O5 B11038486 N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide

N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11038486
M. Wt: 466.5 g/mol
InChI Key: VKZNGVBOHMIFHE-UHFFFAOYSA-N
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Description

N-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a trimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction. The process is carried out under relatively mild conditions using dimethyl formamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl formamide, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a trimethoxybenzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

N-[3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H30N4O5/c1-32-20-14-17(15-21(33-2)23(20)34-3)25(31)26-11-8-22(30)29-12-9-16(10-13-29)24-27-18-6-4-5-7-19(18)28-24/h4-7,14-16H,8-13H2,1-3H3,(H,26,31)(H,27,28)

InChI Key

VKZNGVBOHMIFHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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